1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole
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Overview
Description
1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a morpholine ring, and a phenylsulfanyl group
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of benzenesulfonyl chloride with a primary amine to form a sulfonamide intermediate. This intermediate is then subjected to further reactions, including nucleophilic substitution and cyclization, to yield the final product .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to form corresponding sulfinates or thiols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole can be compared with other similar compounds, such as:
Benzenesulfonamides: These compounds share the benzenesulfonyl group but differ in their other functional groups.
Morpholine derivatives: These compounds contain the morpholine ring but may have different substituents.
Phenylsulfanyl compounds: These compounds feature the phenylsulfanyl group but vary in their other structural elements.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
85678-46-2 |
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Molecular Formula |
C25H24N2O3S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-[[1-(benzenesulfonyl)-3-phenylsulfanylindol-2-yl]methyl]morpholine |
InChI |
InChI=1S/C25H24N2O3S2/c28-32(29,21-11-5-2-6-12-21)27-23-14-8-7-13-22(23)25(31-20-9-3-1-4-10-20)24(27)19-26-15-17-30-18-16-26/h1-14H,15-19H2 |
InChI Key |
CBDLWUFTILYJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
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